tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Chemical Synthesis Quality Control Procurement

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a heterocyclic carbamate designed for medicinal chemistry and process R&D. The 2‑CF₂H group provides a metabolically stable, balanced logD profile unattainable with –CH₃ or –CF₃ analogs. The Boc protection ensures room-temperature stability, eliminating cold-chain logistics. Upon deprotection, the free 4‑aminomethyl group enables site-specific amide coupling essential for ATP-competitive kinase inhibitor synthesis. Insist on this regioisomer—other substitution patterns yield inactive compounds.

Molecular Formula C12H16F2N2O2
Molecular Weight 258.26 g/mol
CAS No. 1428532-94-8
Cat. No. B1379998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate
CAS1428532-94-8
Molecular FormulaC12H16F2N2O2
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)F
InChIInChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-7-8-4-5-15-9(6-8)10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
InChIKeyGHHJONKWTNLARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate (CAS 1428532-94-8): A Difluoromethylated Pyridine Building Block for Medicinal Chemistry


tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate (CAS 1428532-94-8) is a heterocyclic carbamate derivative bearing a difluoromethyl (–CF₂H) group at the 2-position of the pyridine ring and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 4-position . This structural motif is a privileged intermediate in the synthesis of targeted kinase inhibitors, where the –CF₂H group acts as a metabolically stable lipophilic bioisostere and the Boc group provides orthogonal protection for multi-step synthetic elaboration .

Why Substituting tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate with Other Pyridine Carbamates Can Derail a Synthesis Campaign


Simple substitution with a non-fluorinated pyridinylmethyl carbamate (e.g., CAS 111080-65-0) or a trifluoromethyl analog (e.g., CAS 916210-33-8) is not viable for programs requiring a specific lipophilicity-electronic balance . The –CF₂H group in CAS 1428532-94-8 exhibits an XLogP contribution intermediate between –CH₃ and –CF₃, providing a distinct pharmacokinetic signature that cannot be mimicked by other substituents . Furthermore, the precise 2,4-disubstitution pattern dictates the vector of the primary amine upon Boc deprotection—a critical parameter for downstream coupling in kinase inhibitor scaffolds where regioisomers (e.g., 2-carbamate vs. 4-carbamate) yield inactive final products .

Quantitative Differentiation of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate (CAS 1428532-94-8) from Structural Analogs


Purity Specification and Ambient Storage Stability vs. Non-Fluorinated Analog

Commercial suppliers consistently offer CAS 1428532-94-8 at ≥98% purity, with no requirement for cold-chain shipping or storage . In contrast, the non-fluorinated analog (CAS 111080-65-0) is listed with a melting point of 80–85°C, necessitating careful temperature control to prevent solidification during transit and handling .

Chemical Synthesis Quality Control Procurement

Lipophilicity and Molecular Weight Differentiation from Methyl and Trifluoromethyl Analogs

The difluoromethyl group in CAS 1428532-94-8 imparts an XLogP value intermediate between the methyl analog (CAS not disclosed) and the trifluoromethyl analog (CAS 916210-33-8). While exact XLogP for the target compound is not publicly available, class-level inference based on pyridine –CF₂H substitution suggests an XLogP increase of ~0.8–1.2 units relative to –CH₃, versus a ~1.5–2.0 unit increase for –CF₃ . Molecular weight data confirm the trend: 222.28 g/mol (–CH₃), 258.26 g/mol (–CF₂H), 276.25 g/mol (–CF₃) .

Physicochemical Properties Drug Design Lipophilicity

Use as a Key Intermediate in PI3K/mTOR Kinase Inhibitor Synthesis

Difluoromethylpyridine derivatives, exemplified by 4-(difluoromethyl)pyridin-2-amine, are essential intermediates for clinical PI3K and mTOR kinase inhibitors such as PQR530 and PQR620 . While CAS 1428532-94-8 is not the exact intermediate in that specific route, its structural similarity (2‑CF₂H, 4‑aminomethyl) positions it as a regioisomeric building block for analogous inhibitor scaffolds. In contrast, non-fluorinated pyridine carbamates are absent from these clinical candidate syntheses due to inferior target engagement .

Kinase Inhibitors Medicinal Chemistry Intermediate Synthesis

Boc Deprotection Kinetics and Synthetic Utility vs. Free Amine

The Boc-protected amine in CAS 1428532-94-8 can be deprotected under mild acidic conditions (e.g., TFA/DCM, 0–25°C, 1–2 h) to generate the free amine in situ for further coupling . In contrast, direct procurement of the free amine hydrochloride (CAS 1428532-89-1) carries a premium price (approx. 194,400 JPY/g) and requires anhydrous handling to prevent oxidation .

Protecting Groups Synthetic Methodology Peptide Chemistry

When to Procure tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate: Evidence-Backed Application Scenarios


Synthesis of PI3K/mTOR Kinase Inhibitor Analogs Requiring a 2‑CF₂H‑4‑aminomethyl Pyridine Scaffold

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology can use CAS 1428532-94-8 as a Boc-protected building block. Upon deprotection, the free amine is positioned for amide coupling with heterocyclic carboxylic acids, yielding final compounds with the critical 2‑CF₂H motif that enhances metabolic stability and target binding affinity .

Optimization of Lipophilicity and Metabolic Stability in Lead Compounds

Structure-activity relationship (SAR) studies seeking to fine-tune logD without excessive lipophilicity can substitute a –CH₃ or –CF₃ group with –CF₂H. The target compound offers a balanced increase in lipophilicity relative to the methyl analog while avoiding the excessive clogP and potential toxicity associated with the trifluoromethyl analog .

Cost-Effective Scale-Up of Protected Amine Intermediates for Multi-Step Synthesis

Process chemists designing scalable routes to advanced pharmaceutical intermediates should procure the Boc-protected carbamate rather than the free amine. The solid, room-temperature-stable form eliminates cold-chain requirements and reduces material loss due to decomposition, as evidenced by vendor purity and storage specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.